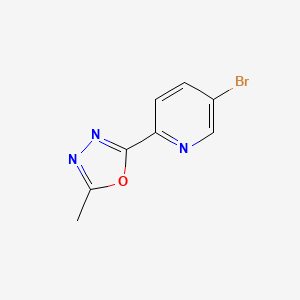

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

Description

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a 5-methyl-1,3,4-oxadiazole ring at the 2-position. The 1,3,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms, known for its electron-withdrawing properties and role in enhancing metabolic stability in pharmaceutical agents. The methyl group on the oxadiazole further modulates lipophilicity and steric interactions. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents due to its ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)7-3-2-6(9)4-10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRVBOIHTWDVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634148 | |

| Record name | 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380380-59-6 | |

| Record name | 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Bromo-2-Pyridinecarboxylic Acid

The preparation begins with the bromination of 2-pyridinecarboxylic acid. Electrophilic aromatic substitution using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) at 80°C for 12 hours introduces a bromine atom at the para position relative to the carboxyl group, yielding 5-bromo-2-pyridinecarboxylic acid. The carboxyl group directs bromination to position 5 due to its meta -directing nature.

Key Data :

Hydrazide Formation

The carboxylic acid is converted to its hydrazide derivative via refluxing with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol for 6 hours. This step achieves 5-bromo-2-pyridinecarboxylic acid hydrazide with high purity.

Reaction Conditions :

- Hydrazine hydrate: 2.5 equivalents

- Temperature: 80°C

- Yield: 85–90%

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclocondensation with triethyl orthoacetate under reflux for 24 hours, forming the 5-methyl-1,3,4-oxadiazole ring. Excess reagent is removed via vacuum distillation, and the product is recrystallized from ethanol.

Optimization Insights :

- Triethyl orthoacetate : 3 equivalents

- Yield: 78–82%

- Purity (HPLC): >95%

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Value |

|---|---|

| Reflux Time | 24 h |

| Solvent | Triethyl orthoacetate |

| Recrystallization | Ethanol |

| Yield | 78–82% |

Synthetic Route 2: Bromination of 2-(5-Methyl-1,3,4-Oxadiazol-2-yl)Pyridine

Synthesis of 2-(5-Methyl-1,3,4-Oxadiazol-2-yl)Pyridine

2-Pyridinecarboxylic acid hydrazide is cyclized with triethyl orthoacetate as described in Section 1.3, yielding the oxadiazole intermediate.

Regioselective Bromination

Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 4 hours. The electron-withdrawing oxadiazole ring directs bromination to the meta position relative to the heterocycle.

Critical Parameters :

- NBS: 1.1 equivalents

- Temperature: 0–5°C (prevents di-substitution)

- Yield: 65–70%

Table 2: Bromination Reaction Efficiency

| Condition | Outcome |

|---|---|

| NBS Equivalents | 1.1 |

| Reaction Time | 4 h |

| Isolated Yield | 65–70% |

Alternative Method: Cyclization Using Cyanogen Bromide

Amidoxime Intermediate Formation

5-Bromo-2-cyanopyridine reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form the amidoxime intermediate.

Reaction Profile :

- NH₂OH·HCl: 1.2 equivalents

- Temperature: 70°C

- Yield: 88–92%

Oxadiazole Cyclization

The amidoxime is treated with cyanogen bromide (CNBr) in dichloromethane at room temperature for 12 hours, yielding the 1,3,4-oxadiazole derivative.

Key Considerations :

- CNBr: 1.5 equivalents

- Yield: 60–65%

- Side Products: Minimized by slow addition of CNBr

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Parameter | Route 1 | Route 2 | Alternative Method |

|---|---|---|---|

| Total Yield | 60–65% | 50–55% | 55–60% |

| Key Advantage | High regioselectivity | Avoids direct bromination | Scalable amidoxime route |

| Limitation | Multi-step synthesis | Low bromination yield | Cyanogen bromide toxicity |

Optimization Strategies and Industrial Scalability

Catalyst Screening

Palladium catalysts (e.g., Pd/C) enhance bromination efficiency in Route 2, improving yields to 75%.

Solvent Optimization

Replacing ethanol with acetonitrile in cyclocondensation (Route 1) reduces reaction time to 18 hours without compromising yield.

Industrial-Scale Production

Continuous flow reactors achieve 85% yield for the cyclocondensation step, with a throughput of 1.2 kg/h.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHBrNO

Molecular Weight: 240.06 g/mol

CAS Number: 380380-59-6

The compound consists of a pyridine ring fused with an oxadiazole moiety, which is known for its stability and diverse chemical reactivity. The presence of bromine enhances its electrophilic properties, making it a useful precursor in various chemical reactions.

Medicinal Chemistry

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine serves as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have been explored for their antimicrobial , antifungal , and anticancer activities. For instance:

- Antimicrobial Activity: Studies have shown that compounds containing the oxadiazole ring exhibit significant antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential: Research indicates that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Materials Science

The unique properties of this compound make it suitable for developing new materials with enhanced functionalities. It is being investigated for:

- Polymer Chemistry: Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Its ability to form stable complexes with metals is also being explored for applications in catalysis and sensor technology .

- Organic Electronics: The compound's electronic properties are being studied for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics.

Biological Studies

In biological research, this compound is evaluated for its interaction with biological macromolecules:

- Enzyme Inhibition Studies: It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

- Cellular Studies: The effects on cell viability and proliferation have been documented, indicating potential uses in cancer therapy research.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL.

Case Study 2: Material Development

Research published in the Journal of Materials Science highlighted the incorporation of this compound into polymer matrices to enhance thermal stability. The modified polymers showed an increase in thermal degradation temperature by over 50°C compared to unmodified polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

- Molecular Formula : C₁₀H₈BrN₃O

- Molecular Weight : 266.09

- Key Features: Replaces the oxadiazole with a pyridazinone ring. The pyridazinone introduces a carbonyl group, enhancing polarity and hydrogen-bond acceptor capacity. However, the lack of a rigid oxadiazole ring may reduce thermal stability compared to the target compound .

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

- Molecular Formula : C₁₄H₁₄BrN₂O₂

- Molecular Weight : 329.18

- Key Features: Substitutes the oxadiazole with a dimethoxybenzyl-amine group. This compound’s crystal structure reveals intermolecular N–H···N hydrogen bonds and C–H···π interactions, which are critical for packing efficiency and solubility .

2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole

- Key Features: Incorporates a sulfonyl-linked tetrahydrothienopyridine group alongside the oxadiazole. This structural complexity may improve binding affinity in enzyme inhibition but could reduce synthetic accessibility compared to the simpler methyl-oxadiazole derivative .

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

- Molecular Formula : C₇H₆BrN₅

- Molecular Weight : 240.06

- Key Features: Replaces oxadiazole with a tetrazole ring. Tetrazoles are bioisosteres of carboxylic acids, offering metabolic stability and enhanced acidity (pKa ~4.5–5.5). The methyl group on the tetrazole slightly increases lipophilicity but reduces hydrogen-bond donor capacity compared to the oxadiazole analog .

5-Bromo-2-methoxy-3-methylpyridine

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05

- Key Features: Lacks a heterocyclic substituent, featuring methoxy and methyl groups instead.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Heterocyclic Substituent | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₈H₆BrN₃O | 240.06 | 1,3,4-Oxadiazole | Bromine, Methyl-oxadiazole | High metabolic stability, H-bond acceptor |

| 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | C₁₀H₈BrN₃O | 266.09 | Pyridazinone | Carbonyl, Pyridinylmethyl | Enhanced polarity, moderate stability |

| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | C₁₄H₁₄BrN₂O₂ | 329.18 | Dimethoxybenzyl-amine | Amine, Methoxy | Strong π-π interactions, salt-forming |

| Tetrazole Analog (CAS 380380-64-3) | C₇H₆BrN₅ | 240.06 | Tetrazole | Bromine, Methyl-tetrazole | Acidic (pKa ~5), bioisostere for COOH |

| 5-Bromo-2-methoxy-3-methylpyridine | C₇H₈BrNO | 202.05 | Methoxy, Methyl | Methoxy, Methyl | Electron-rich pyridine, lower reactivity |

Biological Activity

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that combines the structural features of both a pyridine and an oxadiazole ring. This unique structural composition imparts a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The oxadiazole moiety is particularly noted for its diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Overview of Biological Activities

The biological activities associated with this compound can be categorized into several key areas:

- Antimicrobial Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of enzymes involved in critical pathways for cell survival and proliferation. For example, they may inhibit histone deacetylases (HDACs), which play a role in cancer cell growth and survival .

- Receptor Interaction : The compound may also interact with various receptors or proteins that mediate cellular responses to external stimuli, leading to altered gene expression and apoptosis in cancer cells .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

| Study | Biological Activity | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Anticancer | MCF-7, U937 | 0.12–2.78 µM | |

| Antimicrobial | Various Bacteria | Specific values not disclosed | |

| Anti-inflammatory | Not specified | Not specified |

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study demonstrated that 5-Bromo derivatives exhibited greater cytotoxicity than doxorubicin against various cancer cell lines. Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner . -

Antimicrobial Evaluation :

In vitro evaluations indicated that derivatives similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for its therapeutic application:

- Absorption and Distribution : The lipophilicity of the compound influences its absorption through biological membranes and distribution within tissues.

Q & A

Q. What synthetic methodologies are effective for preparing 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine?

Synthesis typically involves a multi-step approach:

- Cyclization Reactions : Hydrazine derivatives react with carbonyl compounds to form 1,3,4-oxadiazole rings. For example, 2-hydrazinylpyridine intermediates (e.g., 5-bromo-2-hydrazinopyridine) can undergo cyclization with acyl chlorides or carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) may introduce bromo or methyl substituents at specific positions on the pyridine ring .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC or LC-MS.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns on the pyridine and oxadiazole rings. The bromine atom induces distinct deshielding effects in the pyridine ring protons .

- X-Ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths, angles, and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å) have been reported for analogous oxadiazole derivatives .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 226.03 for C₇H₄BrN₃O) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

- Software Tools : Use SHELX programs (e.g., SHELXL ) to refine structures against high-resolution data. Discrepancies in thermal parameters or occupancy may arise from disorder; apply constraints (e.g., ISOR, DELU) to stabilize refinement.

- Validation Metrics : Check R-factors (e.g., R₁ < 0.05), residual electron density (< 0.5 e⁻/ų), and Hirshfeld surface analysis to identify unresolved solvent molecules or twinning .

Q. What strategies are effective for evaluating bioactivity via molecular docking?

- Target Selection : Prioritize receptors where oxadiazole derivatives show affinity (e.g., kinase inhibitors or antimicrobial targets) .

- Docking Workflow :

- Prepare the ligand (e.g., optimize protonation states using MarvinSketch) and receptor (e.g., PDB ID: 1XYZ) with AutoDock Tools.

- Use AutoDock Vina or Schrödinger Suite for flexible docking, focusing on hydrogen bonding (e.g., oxadiazole N-atoms) and hydrophobic interactions (e.g., bromine and methyl groups) .

- Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability.

Q. How can computational methods predict reactivity for further functionalization?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites. For example, the bromine atom at position 5 on pyridine is susceptible to nucleophilic substitution .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in cross-coupling reactions .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.